O-Demethyl Lenvatinib
CAS No.: 417717-04-5
Cat. No.: VC2906221
Molecular Formula: C20H17ClN4O4
Molecular Weight: 412.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 417717-04-5 |
---|---|
Molecular Formula | C20H17ClN4O4 |
Molecular Weight | 412.8 g/mol |
IUPAC Name | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide |
Standard InChI | InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28) |
Standard InChI Key | XEZZOIWZFIDBIQ-UHFFFAOYSA-N |
SMILES | C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl |
Canonical SMILES | C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl |
Introduction
Metabolism and Formation Pathways
Enzymatic Processes
The formation of O-Demethyl Lenvatinib primarily occurs through hepatic metabolism involving various cytochrome P450 (CYP) enzymes. Research has identified CYP3A4 as the predominant enzyme responsible for catalyzing the demethylation of lenvatinib to form O-Demethyl Lenvatinib . In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the most efficient enzyme for this transformation, particularly in the presence of cytochrome b5 .
Interestingly, other CYP enzymes also contribute to this metabolic process. CYP1A1 has been shown to significantly participate in lenvatinib metabolism, with research suggesting that it may be even more efficient than CYP3A4 in forming O-Demethyl Lenvatinib when cytochrome b5 is absent . Additional enzymes including CYP1A2 and CYP2B6 have also been implicated in the formation of lenvatinib metabolites, including O-Demethyl Lenvatinib .
Metabolic Pathway
The metabolic transformation of lenvatinib in humans is extensive and involves multiple pathways. The formation of O-Demethyl Lenvatinib represents one of the primary routes of lenvatinib metabolism. The main metabolic pathways identified include oxidation by aldehyde oxidase, demethylation via CYP3A4 (leading to O-Demethyl Lenvatinib), glutathione conjugation with elimination of the O-aryl group (chlorbenzyl moiety), and combinations of these pathways followed by further biotransformations .
In plasma samples collected up to 24 hours after administration, lenvatinib constitutes approximately 97% of the radioactivity, while metabolites including O-Demethyl Lenvatinib account for the remaining percentage . This suggests that while metabolic transformation occurs, the parent compound remains the predominant circulating entity during the initial period after administration.
Analytical Detection Methods
LC-MS/MS Methodology
The accurate detection and quantification of O-Demethyl Lenvatinib in biological samples is crucial for understanding lenvatinib's pharmacokinetic profile. Researchers have developed and validated sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for determining lenvatinib and its metabolites, including O-Demethyl Lenvatinib, in human plasma .
In one validated method, lenvatinib and its main metabolites were separated on an X-Terra RP18 column (50 × 2.1 mm, 3.5 μm) maintained at 35°C. The analytes were isocratically eluted within 3 minutes using a mobile phase of methanol–water (10:90, v/v) containing 0.1% formic acid at a flow rate of 0.15 mL/min . This method established calibration ranges of 1–1000 ng/mL for lenvatinib and 0.1–100 ng/mL for its metabolites, including O-Demethyl Lenvatinib, under positive electrospray ionization mode .
Mass Spectrometry Parameters
The mass spectrometric detection of O-Demethyl Lenvatinib employs specific ion transition parameters. As documented in the research, the ion transition (m/z to m/z) for O-Demethyl Lenvatinib is 413.89 → 339.85, with a cone voltage of 10V and collision energy of 28eV . These parameters enable the selective and sensitive detection of O-Demethyl Lenvatinib in complex biological matrices.
The following table summarizes the mass spectrometry parameters used for detecting O-Demethyl Lenvatinib and related compounds:
Table 1: Mass Spectrometry Parameters for Lenvatinib and Its Metabolite
Analyte | Ion transition (m/z to m/z) | Cone (V) | Collision (eV) |
---|---|---|---|
Lenvatinib | 427.20 → 369.87 | 30 | 28 |
O-Demethyl Lenvatinib | 413.89 → 339.85 | 10 | 28 |
Pharmacological Significance
Contribution to Pharmacokinetic Profile
In pharmacokinetic studies, lenvatinib has demonstrated a bi-exponential decline in plasma concentrations following maximum concentration (Cmax), with a mean terminal exponential half-life of approximately 28 hours . The metabolism to O-Demethyl Lenvatinib contributes to this elimination profile, although the parent compound remains the predominant entity in plasma during the initial 24 hours post-administration .
Drug Interactions and Inhibitory Effects
Flavonoid Interactions
Research has identified potential interactions between certain flavonoids and the metabolism of lenvatinib, which would affect the formation of O-Demethyl Lenvatinib. A study examining the effects of three flavonoids on lenvatinib metabolism found that luteolin and myricetin exhibited strong inhibitory effects on this process .
The inhibitory potencies of these flavonoids were quantified through their half-maximal inhibitory concentration (IC50) values. In rat liver microsomes (RLM), luteolin and myricetin demonstrated IC50 values of 11.36 ± 0.46 μM and 11.21 ± 0.81 μM, respectively . Similarly, in human liver microsomes (HLM), these flavonoids showed IC50 values of 6.89 ± 0.43 μM and 12.32 ± 1.21 μM, respectively .
Clinical Implications of Metabolic Interactions
These findings underscore the importance of understanding how dietary components or co-administered compounds might influence the metabolism of lenvatinib to O-Demethyl Lenvatinib, potentially affecting the drug's efficacy and safety profile. Such interactions highlight the need for careful consideration of potential drug-drug and drug-food interactions in patients receiving lenvatinib therapy.
Research Applications and Future Directions
Current Applications in Clinical Research
The detection and quantification of O-Demethyl Lenvatinib serve important roles in clinical research, particularly in pharmacokinetic-pharmacodynamic studies involving lenvatinib. The validated LC-MS/MS methods developed for determining lenvatinib and its metabolites, including O-Demethyl Lenvatinib, provide robust tools for such investigations .
These analytical methods have been successfully applied to measure lenvatinib and its metabolites in plasma samples from hepatocellular carcinoma patients, contributing valuable data to the understanding of lenvatinib's pharmacokinetic profile in clinical settings . This information can potentially inform dosing strategies and therapeutic approaches to optimize treatment outcomes.
Future Research Directions
The development of more sensitive and specific analytical methods for detecting O-Demethyl Lenvatinib in various biological matrices would further facilitate research in this area. Additionally, studies examining genetic polymorphisms in the enzymes responsible for forming O-Demethyl Lenvatinib could potentially explain individual variations in lenvatinib metabolism and response.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume